molecular formula C12H16N4O3S B4510673 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B4510673
M. Wt: 296.35 g/mol
InChI Key: ILOBIGYEPVRMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide is a synthetic organic compound that features a piperazine ring, a thiazole ring, and a pentanamide chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The piperazine and thiazole rings can be coupled using appropriate linkers and reagents.

    Amidation: The final step involves the formation of the pentanamide chain through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperazine ring.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings or the amide chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, compounds with piperazine and thiazole rings are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would depend on its interaction with biological targets.

Medicine

In medicine, such compounds may be explored for their therapeutic potential. They could be candidates for drug development, particularly if they exhibit desirable pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and thiazole rings could play a role in binding to these targets, while the amide chain might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)butanamide: Similar structure but with a shorter amide chain.

    5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)hexanamide: Similar structure but with a longer amide chain.

    5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

The uniqueness of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c17-9(15-12-14-5-7-20-12)2-1-3-11(19)16-6-4-13-10(18)8-16/h5,7H,1-4,6,8H2,(H,13,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOBIGYEPVRMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 3
5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 4
5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 5
5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 6
Reactant of Route 6
5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.